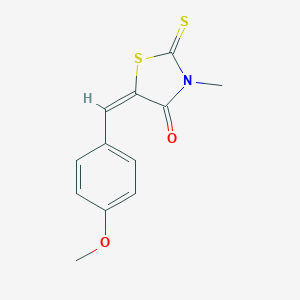
5-(4-Methoxy-benzylidene)-3-methyl-2-thioxo-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-benzylidene)-3-methyl-2-thioxo-thiazolidin-4-one, also known as MMTT, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic properties. MMTT has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxy-benzylidene)-3-methyl-2-thioxo-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates cell proliferation and survival. Additionally, this compound has been shown to activate the PI3K/Akt pathway, which plays a crucial role in insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. Furthermore, this compound has been shown to increase insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Methoxy-benzylidene)-3-methyl-2-thioxo-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is stable under normal laboratory conditions and can be stored for extended periods. Additionally, this compound has been shown to possess a wide range of pharmacological activities, making it a versatile compound for various research applications. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which can limit its bioavailability and efficacy. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research of 5-(4-Methoxy-benzylidene)-3-methyl-2-thioxo-thiazolidin-4-one. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, diabetes, and inflammatory disorders. Another direction is to elucidate the mechanism of action of this compound and identify its molecular targets. Additionally, future research can focus on developing more potent and selective analogs of this compound with improved pharmacological properties. Finally, the potential of this compound as a lead compound for drug development can be explored further.
Synthesemethoden
The synthesis of 5-(4-Methoxy-benzylidene)-3-methyl-2-thioxo-thiazolidin-4-one can be achieved by the reaction of 4-methoxybenzaldehyde with 3-methyl-2-thioxo-4-thiazolidinone in the presence of a base such as potassium hydroxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form this compound. The yield of this compound can be optimized by adjusting the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxy-benzylidene)-3-methyl-2-thioxo-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antioxidant properties by reducing oxidative stress and scavenging free radicals. Additionally, this compound has been reported to possess anti-tumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, this compound has been shown to possess anti-diabetic properties by increasing insulin sensitivity and reducing blood glucose levels.
Eigenschaften
Molekularformel |
C12H11NO2S2 |
|---|---|
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S2/c1-13-11(14)10(17-12(13)16)7-8-3-5-9(15-2)6-4-8/h3-7H,1-2H3/b10-7+ |
InChI-Schlüssel |
FKFMMSOHYHLUCK-JXMROGBWSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)OC)/SC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)


![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)
![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)




![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)


